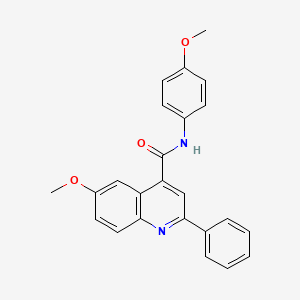
6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide, also known as MMQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMQ belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its high purity and reproducibility. The synthesis method has been optimized to ensure consistent results and scalability for large-scale production. Additionally, this compound has been shown to exhibit low toxicity and high selectivity for its target molecules, making it a promising candidate for further development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the development of 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has been shown to exhibit potent anti-inflammatory activity, and further studies are needed to evaluate its efficacy in animal models of these diseases. Another potential application is in the treatment of cancer, as this compound has been shown to inhibit the proliferation of cancer cells. Further studies are needed to evaluate its efficacy in animal models of cancer and to identify the optimal dosing regimen. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, as it has been shown to improve cognitive function and reduce oxidative stress in animal models. Further studies are needed to evaluate its efficacy in human clinical trials.
Synthesemethoden
The synthesis of 6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide involves the reaction of 4-methoxyaniline with 2-phenyl-4-quinolinecarboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with methanol and hydrochloric acid to obtain this compound in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
Wissenschaftliche Forschungsanwendungen
6-methoxy-N-(4-methoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been investigated for its potential therapeutic applications in various disease models. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities in vitro and in vivo. This compound has also been evaluated for its neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its ability to modulate the immune system and improve immune function.
Eigenschaften
IUPAC Name |
6-methoxy-N-(4-methoxyphenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-28-18-10-8-17(9-11-18)25-24(27)21-15-23(16-6-4-3-5-7-16)26-22-13-12-19(29-2)14-20(21)22/h3-15H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRWYIPFAYYWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5188767.png)
![5,5'-[oxybis(4,1-phenyleneimino)]bis(5-oxopentanoic acid)](/img/structure/B5188795.png)
![2-(4-fluorophenyl)-3-[3-(4-methyl-1-piperazinyl)propyl]-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B5188800.png)
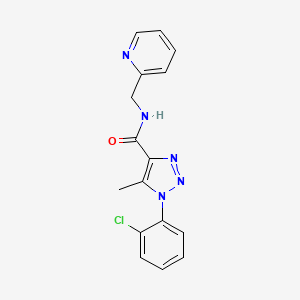
![2-(3-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5188814.png)
![3-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5188816.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5188823.png)
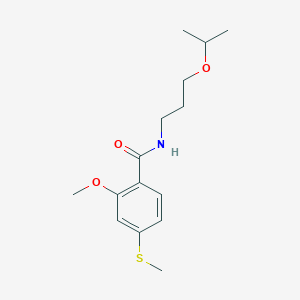
![2-chloro-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5188840.png)
![1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5188847.png)
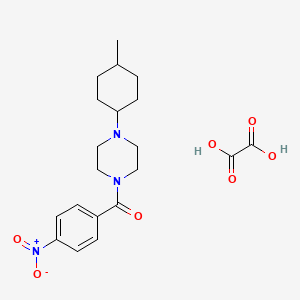
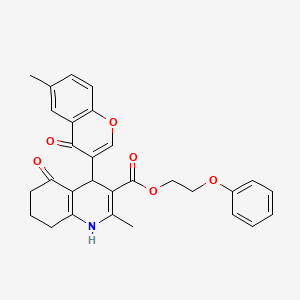
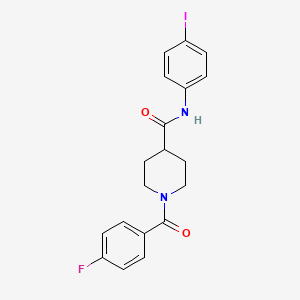
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5188867.png)
